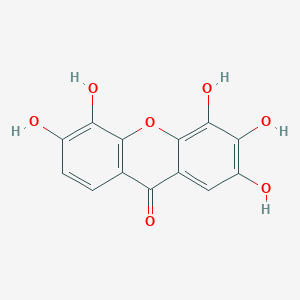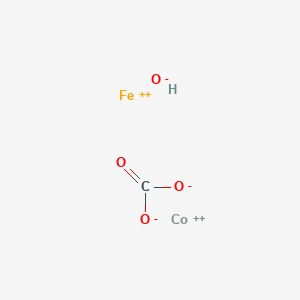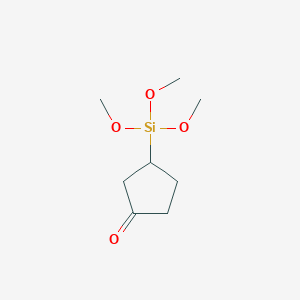![molecular formula C15H14N2OS2 B15163267 3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione CAS No. 190581-05-6](/img/structure/B15163267.png)
3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione is a chemical compound with a molecular formula of C15H14N2OS2. It belongs to the class of benzothiazoles, which are heterocyclic aromatic organic compounds containing sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione typically involves the reaction of 4-hydroxyaniline with ethyl 2-chloroethanethioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted benzothiazoles.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex organic molecules.
Biology: It has been investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: The compound has shown potential in drug discovery and development, particularly in the treatment of certain diseases.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparación Con Compuestos Similares
3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione is similar to other benzothiazole derivatives, such as 2-(4-hydroxyanilino)benzothiazole and 4-(4-hydroxyanilino)benzothiazole. The presence of the ethyl group in its structure distinguishes it from other benzothiazoles and may contribute to its distinct biological and chemical properties.
Propiedades
Número CAS |
190581-05-6 |
|---|---|
Fórmula molecular |
C15H14N2OS2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
3-[2-(4-hydroxyanilino)ethyl]-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C15H14N2OS2/c18-12-7-5-11(6-8-12)16-9-10-17-13-3-1-2-4-14(13)20-15(17)19/h1-8,16,18H,9-10H2 |
Clave InChI |
HJUQTJQAFNONLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C(=S)S2)CCNC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)

![Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-](/img/structure/B15163207.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)



![(2S,3R)-1,2-Diphenyl-3-[2-(trimethylsilyl)ethenyl]aziridine](/img/structure/B15163254.png)
![2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B15163264.png)


